4-Fluoro-2-methylcinnamic acid

概要

説明

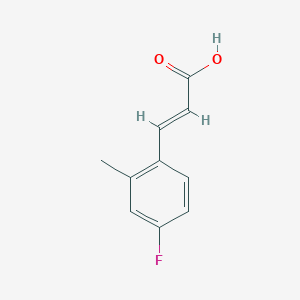

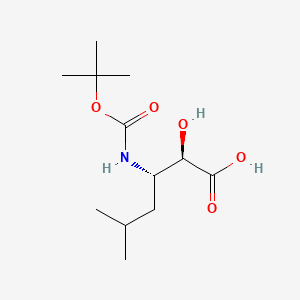

4-Fluoro-2-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2 . It is a white to off-white powder.

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylcinnamic acid involves several steps, including the isolation and expression analysis of cinnamate 4-hydroxylase and chalcone synthase genes . More details about the synthesis routes and experimental outcomes can be found in the literature.Molecular Structure Analysis

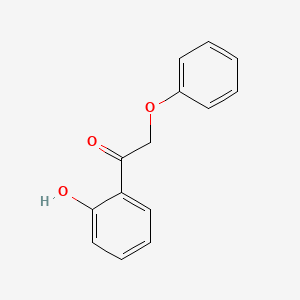

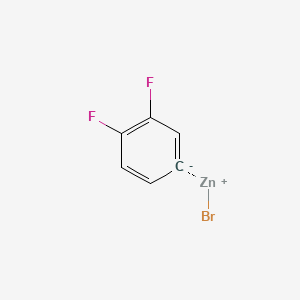

The molecular structure of 4-Fluoro-2-methylcinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group .Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-2-methylcinnamic acid are complex and can involve multiple steps. For example, the development of a scalable telescoped continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline is described in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylcinnamic acid include its molecular weight, melting point, boiling point, density, and other characteristics .科学的研究の応用

Synthesis and Catalysis

4-Fluoro-2-methylcinnamic acid plays a critical role in the synthesis of various compounds. For instance, it is used in the synthesis of methyl 4-fluorocinnamate, which is significant in asymmetric dihydroxylation and aminohydroxylation processes. The esterification of 4-fluorocinnamic acid and methanol involves strongly acidic cationic exchange resin as a catalyst, offering a cost-efficient and less erosive method for large-scale preparation of chiral medicinal materials (Si, 2004).

Biodegradation and Environmental Applications

4-Fluoro-2-methylcinnamic acid is also significant in environmental research, particularly in biodegradation studies. Research on the aerobic biotransformation of 4-fluorocinnamic acid by industrial activated sludge has shown its conversion into 4-fluorobenzoic acid, indicating the importance of understanding these reactions for biological wastewater treatment processes (dos Santos et al., 2004). Additionally, bioaugmentation studies using rotating biological contactors have demonstrated the potential for treating shock loadings of 4-fluorocinnamic acid in wastewater treatment systems (Amorim et al., 2013).

Photoreaction and Spectroscopy

In the field of spectroscopy, 4-Fluoro-2-methylcinnamic acid is utilized for exploring crystalline state photoreactions. Studies on 4-methylcinnamic acid, a related compound, using Raman and infrared spectroscopy, have contributed to understanding the photodimerization reaction mechanisms in crystal states (Ghosh et al., 1998).

Analytical Chemistry

The compound is also relevant in the advancement of analytical chemistry techniques. Studies involving the biodegradation of 4-fluorocinnamic acid have employed novel techniques like membrane inlet mass spectrometry for monitoring biodegradation, establishing its potential as an alternative to traditional chromatographic methods (Creaser et al., 2002).

Crystal Structure Exploration

Furthermore, research in the exploration of crystal structure landscapes, such as studies on 4-bromo, 4-chloro, and 4-methylcinnamic acids, contributes to our understanding of molecular interactions and crystal formation, which is significant for various applications in materials science (Chakraborty et al., 2018).

作用機序

The mechanism of action of cinnamic acid derivatives, including 4-Fluoro-2-methylcinnamic acid, involves various biological activities. For example, they can interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . They also have the ability to stimulate insulin secretion, improve pancreatic β-cell functionality, inhibit hepatic gluconeogenesis, enhance glucose uptake, increase insulin signaling pathway, delay carbohydrate digestion and glucose absorption .

Safety and Hazards

将来の方向性

The future directions for research on 4-Fluoro-2-methylcinnamic acid and similar compounds could involve their potential therapeutic applications. For example, therapeutic peptides are a unique class of pharmaceutical agents that have made remarkable progress as potential therapeutic agents against various diseases . Another potential area of research could be the development of new antimicrobial drugs .

特性

IUPAC Name |

(E)-3-(4-fluoro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZLFVFTBBWEK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylcinnamic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)